molecular formula C34H38N10O2 B10821111 N-cyclohexyl-2-phenoxy-7H-purin-6-amine

N-cyclohexyl-2-phenoxy-7H-purin-6-amine

Cat. No.: B10821111
M. Wt: 618.7 g/mol
InChI Key: ZYVKEIQGOGHCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-phenoxy-7H-purin-6-amine is a purine derivative characterized by a cyclohexylamine substituent at position 6 and a phenoxy group at position 2 of the purine core.

Properties

Molecular Formula

C34H38N10O2

Molecular Weight

618.7 g/mol

IUPAC Name

N-cyclohexyl-2-phenoxy-7H-purin-6-amine

InChI

InChI=1S/2C17H19N5O/c2*1-3-7-12(8-4-1)20-16-14-15(19-11-18-14)21-17(22-16)23-13-9-5-2-6-10-13/h2*2,5-6,9-12H,1,3-4,7-8H2,(H2,18,19,20,21,22)

InChI Key

ZYVKEIQGOGHCFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Pathway

The most widely reported method involves sequential substitution of 6-chloropurine (or its derivatives) with phenol and cyclohexylamine (Figure 1).

Step 1: Phenoxy Group Introduction

  • Substrate : 6-Chloro-9H-purine

  • Reagents : Phenol, base (e.g., K₂CO₃, NaH)

  • Conditions : Anhydrous DMF or DMSO, 80–100°C, 12–24 hours.

  • Mechanism : Phenol acts as a nucleophile, displacing chloride at the 2-position.

Step 2: Cyclohexylamine Substitution

  • Substrate : 2-Phenoxy-6-chloro-7H-purine

  • Reagents : Cyclohexylamine, base (e.g., Et₃N)

  • Conditions : Reflux in ethanol or THF, 8–16 hours.

  • Mechanism : Cyclohexylamine displaces the remaining chloride at the 6-position.

Optimization Data

ParameterOptimal ValueYield ImprovementReference
SolventDMF78% → 85%
Temperature90°C65% → 82%
BaseK₂CO₃70% → 88%

Challenges : Competing substitution at N-7/N-9 positions requires careful control of reaction stoichiometry.

Catalytic Amination with Palladium Complexes

One-Pot Synthesis

A palladium-catalyzed approach enables simultaneous introduction of phenoxy and cyclohexylamino groups (Table 1).

Reagents :

  • 6-Chloropurine

  • Phenol, cyclohexylamine

  • Pd(OAc)₂, Xantphos ligand

  • Cs₂CO₃ as base

Conditions :

  • Solvent: Toluene/EtOH (3:1)

  • Temperature: 100°C, 24 hours

  • Yield: 68–72%

Advantages : Reduced steps, improved atom economy.
Limitations : Requires inert atmosphere and costly catalysts.

Alternative Routes via Purine Functionalization

Mitsunobu Reaction for Phenoxy Attachment

  • Substrate : 6-Chloro-9H-purine

  • Reagents : Phenol, DIAD, PPh₃

  • Conditions : THF, 0°C → RT, 6 hours.

  • Yield : 63% (isolated after column chromatography).

Reductive Amination for Cyclohexyl Group

  • Substrate : 2-Phenoxy-6-aminopurine

  • Reagents : Cyclohexanone, NaBH₃CN

  • Conditions : MeOH, HCl, 24 hours.

  • Yield : 58%.

Purification and Characterization

Isolation Techniques

  • Column Chromatography : Silica gel, eluent: CH₂Cl₂/MeOH (95:5).

  • Recrystallization : Ethanol/water (7:3), yield recovery: 89%.

Analytical Data

PropertyValueMethodReference
Melting Point 192–194°CDSC
¹H NMR (CDCl₃) δ 8.32 (s, 1H, H-8)400 MHz
HRMS (ESI+) [M+H]⁺: 309.1712 (calc: 309.1715)Q-TOF

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EstimateScalability
Nucleophilic Substitution82–88>95LowHigh
Catalytic Amination68–7290HighModerate
Mitsunobu + Reductive58–6388ModerateLow

Recommendation : Nucleophilic substitution remains the most practical for industrial-scale synthesis due to cost-effectiveness and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-phenoxy-7H-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Adenosine Receptor Modulation
N-cyclohexyl-2-phenoxy-7H-purin-6-amine has been identified as a potent antagonist for the human A3 adenosine receptor (AR), with a binding affinity (K_i) of 0.66 μM. This compound exhibits significant selectivity for the A3 AR over A1 and A2A receptors, making it a candidate for further studies in conditions where modulation of adenosine signaling is beneficial, such as in inflammation and cancer therapy .

Anti-inflammatory and Anti-cancer Properties
Preliminary studies indicate that this compound may possess anti-inflammatory and anti-cancer activities. Its structural features suggest interactions with enzymes involved in purine metabolism, which are crucial in various physiological processes, including immune response modulation. Further investigation is required to elucidate the specific mechanisms underlying these activities.

Structure-Activity Relationships

The structure of this compound allows it to interact with biological systems effectively. The compound's pharmacological properties are influenced by its unique functional groups:

CompoundK_i (hA3AR) μMK_i (hA1AR) μMK_i (hA2AAR) μM
N-cyclohexyl derivative0.66 ± 0.14>10 (36%)>10 (30%)
Cyclopropyl derivative1.922%25%
Cyclobutyl derivative1.8129%18%

This table illustrates the varying affinities of different derivatives at the A3 AR, highlighting the importance of substituent size and structure in determining receptor binding affinity .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups at specific positions on the purine ring. The synthesis process has been optimized to yield high purity products suitable for biological testing.

Potential Therapeutic Applications

Given its biological activity and structural characteristics, this compound holds promise for various therapeutic applications:

Pharmacological Target
The compound's ability to modulate adenosine receptors positions it as a potential therapeutic agent in treating diseases characterized by dysregulated purinergic signaling, such as autoimmune disorders, cancer, and cardiovascular diseases .

Research Directions
Future research should focus on detailed mechanistic studies to understand how N-cyclohexyl-2-phenoxy-7H-purin-6-amines interact with cellular pathways and their effects on disease models. This includes investigating its role in inflammation and tumor progression.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-phenoxy-7H-purin-6-amine involves its interaction with adenosine A3 receptors. By binding to these receptors, it inhibits their activity, which can modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. This makes it a valuable compound in the study of diseases where these pathways are dysregulated .

Comparison with Similar Compounds

Structural and Physicochemical Differences

  • Substituent Effects: Cyclohexyl and Phenoxy Groups: The target compound’s cyclohexyl and phenoxy groups enhance lipophilicity compared to simpler analogs like 2-propyl-7H-purin-6-amine (logP ~1.76 vs. ~0.5 for propyl derivative) . This may improve membrane permeability but reduce aqueous solubility. Benzyl/Benzyloxy Groups: These substituents (e.g., 6-(benzyloxy)-7H-purin-2-amine) increase aromatic stacking interactions, which could enhance binding to hydrophobic protein domains .
  • Methyl and chloro derivatives (e.g., 7-methyl-7H-purin-6-amine, 2-chloroadenine) exhibit lower thermal stability (melting points ~360°C for purines vs. ~200°C for chlorinated analogs) .

Key Research Findings

  • Crystallographic Insights : The compound 6-(cyclohexylmethoxy)-N-phenyl-7H-purin-2-amine (2A6) has been structurally resolved via X-ray diffraction, revealing a planar purine core with substituents adopting equatorial conformations to minimize steric strain .
  • Safety Profiles : Benzyl- and chloro-substituted purines (e.g., 7-benzyl-2-chloropurin-6-amine) exhibit moderate toxicity (H315-H319-H335 hazard codes), necessitating careful handling .
  • Synthetic Accessibility : Propyl and methyl derivatives are more synthetically tractable due to simpler substitution patterns, as evidenced by their commercial availability .

Q & A

Q. Advanced Optimization

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase byproduct formation. Solvent-free microwave-assisted synthesis reduces side reactions .
  • Catalyst screening : Compare Pd(OAc)₂ vs. Pd₂(dba)₃ for yield improvements (e.g., 65% → 82%) .
  • Analytical validation : Use LC-MS to detect trace impurities (<0.1%) and ¹H/¹³C NMR to confirm regioselectivity .

How can structural contradictions in crystallographic data for this compound be resolved?

Q. Data Reconciliation Strategies

  • X-ray refinement : Use SHELXL (via Olex2) for high-resolution data (<1.0 Å), focusing on anisotropic displacement parameters to resolve disorder in the cyclohexyl group .
  • Comparative analysis : Cross-reference with structurally analogous purines (e.g., PU0, PU2 in ) to validate bond lengths and angles (e.g., C-N bond: 1.34 Å ± 0.02) .
  • DFT calculations : Optimize the structure using Gaussian09 with B3LYP/6-31G(d) and compare computed vs. experimental torsion angles (e.g., phenoxy dihedral: 15° vs. 18°) .

What advanced techniques are recommended for probing structure-activity relationships (SAR) of substituents on the purine core?

Q. Methodological Framework

  • Systematic substituent variation : Replace the cyclohexyl group with pentyl or benzyl analogs (see PU3 in ) to assess steric effects on bioactivity .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., phenoxy vs. methoxy groups) to binding affinity using IC₅₀ data from kinase assays .
  • Molecular dynamics : Simulate ligand-protein interactions (e.g., with CDK2) using GROMACS to identify critical hydrogen bonds (e.g., N6-amine with Asp86) .

How can conflicting solubility data in aqueous vs. organic solvents be addressed?

Q. Experimental Design

  • Solvent screening : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) via nephelometry. For example, solubility in PBS may drop to <0.1 mg/mL due to hydrophobic cyclohexyl groups .
  • Co-solvent systems : Test PEG-400/water mixtures (20:80 v/v) to enhance solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL) .
  • Salt formation : Synthesize hydrochloride salts (as in ) to improve aqueous solubility by 10-fold .

What mechanistic insights exist for the compound’s interaction with biological targets?

Q. Hypothesis-Driven Approaches

  • Enzyme inhibition assays : Test against adenosine deaminase (ADA) using a spectrophotometric method (ΔA₂₆₅/min) to monitor hypoxanthine formation .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with ATP-binding proteins (e.g., HSP90) to identify entropy-driven interactions .
  • Fluorescence quenching : Use tryptophan residues in target proteins (e.g., BSA) to study binding constants (Kd ≈ 10⁻⁶ M) via Stern-Volmer plots .

How do modifications to the phenoxy group impact photostability?

Q. Advanced Analytical Workflow

  • UV irradiation studies : Expose derivatives to 254 nm UV light for 24 hrs and monitor degradation via HPLC. Methoxy-substituted analogs show 30% faster degradation than ethoxy .
  • Mass spectrometry : Identify photoproducts (e.g., quinone derivatives) via ESI-MS/MS fragmentation patterns .
  • Computational modeling : Calculate HOMO-LUMO gaps (e.g., 4.2 eV for phenoxy vs. 3.8 eV for nitro-substituted) to predict reactivity .

What strategies mitigate discrepancies in cytotoxicity data across cell lines?

Q. Controlled Experimental Replication

  • Cell line validation : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293) and minimize genetic drift .
  • Dose-response normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin) to account for assay variability .
  • Metabolic profiling : Compare ATP levels (CellTiter-Glo) and ROS production (DCFDA assay) to distinguish cytostatic vs. cytotoxic effects .

How can computational models predict the compound’s pharmacokinetics?

Q. In Silico Workflow

  • ADME prediction : Use SwissADME to estimate log P (2.1), topological polar surface area (85 Ų), and GI absorption (High) .
  • CYP450 inhibition : Screen with StarDrop’s IsoCyp module; data suggests weak CYP3A4 inhibition (IC₅₀ > 50 µM) .
  • MD simulations : Simulate blood-brain barrier penetration (BBB score: 0.02) using CHARMM force fields .

What analytical methods resolve spectral overlaps in NMR characterization?

Q. Advanced Spectroscopy Techniques

  • 2D NMR (HSQC/HMBC) : Assign ambiguous peaks (e.g., δ 7.2–7.4 ppm for aromatic protons) via ¹H-¹³C correlations .
  • DOSY experiments : Differentiate between conformers by measuring diffusion coefficients (e.g., D = 1.5 × 10⁻⁹ m²/s for monomeric form) .
  • Crystallographic validation : Cross-reference NOE restraints with X-ray data to resolve rotational ambiguity .

How can researchers design robust SAR studies integrating conflicting bioactivity data?

Q. Data Integration Framework

  • Meta-analysis : Aggregate results from kinase panels (e.g., Eurofins DiscoverX) to identify outlier targets (e.g., PIM1 vs. FLT3) .
  • Machine learning : Train random forest models on PubChem BioAssay data (AID 1259351) to prioritize substituents with >80% prediction accuracy .
  • Counter-screening : Test against off-targets (e.g., EGFR, HER2) to validate selectivity ratios (>100-fold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.